4-Iodo-3-(trifluoromethyl)benzaldehyde
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Overview
Description
4-Iodo-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4F3IO. It is a benzaldehyde derivative where the benzene ring is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position. This compound is known for its unique chemical properties due to the presence of both iodine and trifluoromethyl groups, which impart high reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Iodo-3-(trifluoromethyl)benzaldehyde can be synthesized through various methods. One common approach involves the iodination of 3-(trifluoromethyl)benzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 4-position of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzaldehydes where the iodine atom is replaced by the nucleophile.
Oxidation Reactions: The major product is 4-iodo-3-(trifluoromethyl)benzoic acid.
Reduction Reactions: The major product is 4-iodo-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzaldehyde is largely dependent on its chemical reactivity. The presence of the trifluoromethyl group increases the electron-withdrawing capacity of the molecule, making the aldehyde group more susceptible to nucleophilic attack. The iodine atom can participate in halogen bonding, influencing the compound’s interactions with other molecules. These properties make it a valuable intermediate in various chemical reactions and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodobenzotrifluoride
- 4-(Trifluoromethyl)benzaldehyde
- 3-Iodo-4-(trifluoromethyl)benzaldehyde
Uniqueness
4-Iodo-3-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct reactivity and stability compared to other similar compounds. For instance, 4-Iodobenzotrifluoride lacks the aldehyde group, which significantly alters its chemical behavior and applications. Similarly, 4-(Trifluoromethyl)benzaldehyde does not have the iodine atom, affecting its reactivity in substitution reactions .
Properties
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWGFQDHUQCKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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